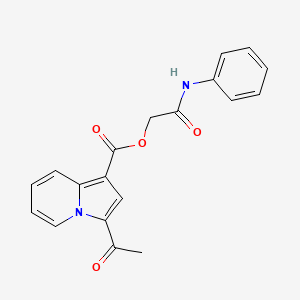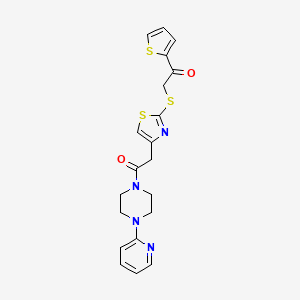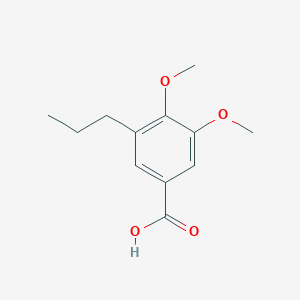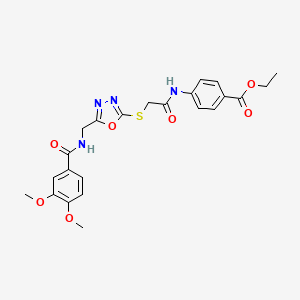
(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone” is a complex organic molecule. It contains several functional groups including a 1,2,4-triazole ring, a pyridazine ring, a piperidine ring, and a piperazine ring . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of similar 1,2,4-triazole derivatives has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . These techniques provide information about the functional groups present in the molecule and their arrangement .Wissenschaftliche Forschungsanwendungen
Anticancer Agents
The compound’s structure suggests potential anticancer activity. Researchers have synthesized novel 1,2,4-triazole derivatives, including those containing the described piperidine and pyridazine moieties. These derivatives were evaluated against human cancer cell lines (MCF-7, Hela, and A549) using the MTT assay. Notably, compounds 7d, 7e, 10a, and 10d demonstrated promising cytotoxic activity against the Hela cell line, with IC50 values below 12 μM. Additionally, these derivatives exhibited selectivity for cancerous cells while sparing normal cells .
Drug Discovery and Medicinal Chemistry
Heterocyclic compounds, especially those with nitrogen atoms, play a crucial role in drug discovery. The 1,2,4-triazole ring is an essential scaffold due to its ability to form hydrogen bonds with various targets. Researchers explore derivatives like the one mentioned here to enhance pharmacokinetics, pharmacology, and toxicology properties. Understanding the binding modes of such compounds can aid in designing potent drugs .
Organic Synthesis
1,2,3-Triazoles, including 1,2,4-triazoles, find applications in organic synthesis. They participate in [3 + 2]-cycloaddition reactions, leading to diverse chemical transformations. Regioselective synthesis methods have been developed, allowing access to various triazole derivatives with potential applications .
Polymer Chemistry
1,2,3-Triazoles contribute to polymer chemistry, where they can serve as building blocks or functional groups. Their incorporation into polymer structures can impart specific properties, such as enhanced stability or reactivity .
Bioconjugation and Chemical Biology
Functionalized triazoles are valuable tools for bioconjugation. Researchers use them to label biomolecules, create bioorthogonal reactions, and study biological processes. The compound’s unique structure could be explored in this context .
Materials Science
1,2,4-Triazoles may find applications in materials science, such as in the design of novel materials with specific properties. Their ability to form stable complexes and participate in coordination chemistry makes them interesting candidates for material development .
Wirkmechanismus
The mechanism of action of similar 1,2,4-triazole derivatives has been studied. For instance, some of these compounds have shown promising cytotoxic activity against various human cancer cell lines . Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of target enzymes .
Safety and Hazards
Zukünftige Richtungen
The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, the future research could focus on the optimization of the structure of this compound to improve its pharmacokinetics, pharmacological, and toxicological properties .
Eigenschaften
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8O3S/c28-19(24-8-10-26(11-9-24)31(29,30)16-3-4-16)15-2-1-7-25(12-15)17-5-6-18(23-22-17)27-14-20-13-21-27/h5-6,13-16H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZATRPEWZBEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)N4CCN(CC4)S(=O)(=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2845070.png)
![3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2845073.png)


![3-[[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2845079.png)
![1-[2-(2-Chloro-6-fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2845082.png)






![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2845090.png)
![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2845091.png)